Technical Whitepaper: 2,6-Dimethylpiperidin-4-amine as a Pharmacophore Scaffold
Technical Whitepaper: 2,6-Dimethylpiperidin-4-amine as a Pharmacophore Scaffold
This guide outlines the physicochemical profile, synthetic utility, and handling protocols for 2,6-Dimethylpiperidin-4-amine , a specialized diamine scaffold used in medicinal chemistry.
[1]
Executive Summary
2,6-Dimethylpiperidin-4-amine (CAS: 1314916-14-7) is a chiral diamine building block increasingly utilized in the synthesis of kinase inhibitors, GPCR modulators (e.g., TRPA1), and neuroprotective agents (e.g., SARM1 inhibitors).[1][2][3] Its value lies in its conformational rigidity and steric differentiation .[4] The 2,6-dimethyl substitution pattern locks the piperidine ring into a specific chair conformation, while simultaneously sterically hindering the secondary ring nitrogen (N1).[4] This unique architecture allows for highly selective functionalization of the primary exocyclic amine (N4) without the need for protecting groups—a significant efficiency advantage in high-throughput library synthesis.[4]
Molecular Architecture & Stereochemistry
Unlike the achiral 4-aminopiperidine, the 2,6-dimethyl analog possesses three stereocenters, leading to complex stereochemical outcomes. The commercially relevant isomer is typically the all-cis (meso-like) form, where the methyl groups and the amine are oriented to minimize 1,3-diaxial interactions.[4]
Stereochemical Configuration
-
Preferred Isomer:
-2,6-dimethylpiperidin-4-amine.[4][2] -
Conformation: The piperidine ring adopts a chair conformation.[4] The C2 and C6 methyl groups occupy equatorial positions to avoid severe steric clash.[4] The C4 amino group also prefers the equatorial orientation, resulting in a thermodynamically stable "all-equatorial" arrangement.[4]
-
Implication: This rigid conformation vectors the C4-substituent into a precise region of the target protein binding pocket, reducing the entropic penalty of binding compared to flexible analogs.[4]
Figure 1: Stereochemical drivers for the stability and reactivity profile of the 2,6-dimethylpiperidin-4-amine scaffold.
Physicochemical Profile
The introduction of methyl groups increases lipophilicity (LogP) compared to the parent 4-aminopiperidine, improving blood-brain barrier (BBB) penetration potential—a critical factor for CNS targets like SARM1.[4]
| Property | Value / Description | Context |
| CAS Number | 1314916-14-7 | Specific to the 2,6-dimethyl-4-amino structure.[4][1][3] |
| Molecular Formula | C₇H₁₆N₂ | MW: 128.22 g/mol |
| Appearance | Colorless liquid or low-melting solid | Often supplied as HCl salt (Pink/White solid).[4] |
| Boiling Point | ~180–190 °C (Predicted) | High boiling point due to intermolecular H-bonding.[4] |
| Basicity (pKa) | N1 (Ring): ~10.8 N4 (Exo): ~10.1 | Both nitrogens are basic, but N1 is more hindered.[4] |
| LogP (Predicted) | ~0.4 – 0.8 | More lipophilic than 4-aminopiperidine (LogP ~ -0.4).[4] |
| Solubility | High in MeOH, DCM, Water | Amphiphilic nature allows versatility in solvent choice.[4] |
Chemical Reactivity & Synthetic Utility
The defining feature of this scaffold is the differential nucleophilicity driven by steric hindrance.[4]
Site-Selective Functionalization[1]
-
N4 (Exocyclic Primary Amine): Highly nucleophilic and sterically unencumbered.[4] It reacts rapidly with electrophiles (acyl chlorides, isocyanates, aldehydes).[4]
-
N1 (Ring Secondary Amine): Flanked by two methyl groups (C2, C6).[4] These methyls create a "steric gate" that significantly retards nucleophilic attack at N1.[4]
-
Practical Consequence: One can selectively acylate or alkylate the N4 position without protecting the N1 nitrogen.[4] This "self-protecting" effect streamlines synthesis by eliminating two steps (protection/deprotection).[4]
Figure 2: Kinetic selectivity profile. The C2/C6 methyl groups shield the ring nitrogen, directing electrophiles to the exocyclic amine.[4]
Experimental Protocol: Selective Amide Coupling
Objective: Selectively couple a carboxylic acid to the N4 amine leaving the N1 ring nitrogen free.[4]
Materials:
-
Carboxylic Acid (R-COOH) (1.0 eq)[4]
-
Coupling Agent: HATU or EDC/HOBt (1.1 eq)[4]
-
Base: DIPEA (2.5 eq) - Critical: Use a bulky base to prevent N1 alkylation if using alkyl halides, though less critical for amides.
-
Solvent: DMF or DCM (anhydrous)[4]
Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DCM (5 mL). Add DIPEA (2.5 mmol) followed by HATU (1.1 mmol). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add 2,6-Dimethylpiperidin-4-amine (1.0 mmol) directly to the mixture.
-
Note: If using the HCl salt, ensure DIPEA is sufficient to neutralize the salt (add 1.0 extra eq).[4]
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[4][6]
-
Purification: The free N1 amine makes the product basic.[4] Purify via reverse-phase HPLC (acidic modifier) or silica flash chromatography (DCM/MeOH/NH₃).[4]
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Skin Corr.[4] 1B), Acute Toxicity (Oral).[4]
-
Signal Word: DANGER.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The amine absorbs CO₂ from air (carbamate formation) and is hygroscopic.[4]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[4] Handle only in a fume hood.
References
-
SARM1 Inhibitors: "Covalent SARM1 Inhibitors and Methods of Use." World Intellectual Property Organization, WO2025090514A1, 2025.[4] [4]
-
Stereochemical Synthesis: "Asymmetric Synthesis and Stereochemistry of Chiral cis- and trans-3-Alkyl-4-aminopiperidines." ResearchGate, 2025.[4][7]
-
Chemical Properties: "2,6-Dimethylpiperidin-4-amine Compound Summary." PubChem, CID 56965684 (Analogous Structure).[4] [4]
-
Building Blocks: "Diamines in Medicinal Chemistry." Enamine Store, Catalog Entry for (2R,4r,6S)-isomer.
Sources
- 1. 63950-16-3|rel-(2R,6S)-2-Methyl-6-undecylpiperidine|BLD Pharm [bldpharm.com]
- 2. EnamineStore [enaminestore.com]
- 3. 205526-61-0|(S)-2-Methylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1178432-88-6|2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 6. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
